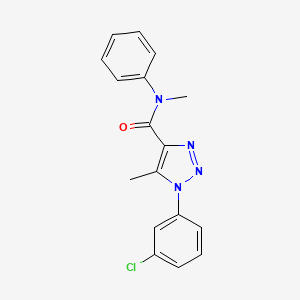
1-(3-chlorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives generally involves multistep reactions, including cyclization and condensation processes. For instance, similar compounds have been synthesized through a hetero-cyclization reaction involving isothiocyanates and hydrazides, followed by characterization through techniques such as X-ray crystallography and NMR spectroscopy (Yeo et al., 2019). Another approach includes the reaction of triazole esters with diamines under specific conditions to achieve high yields (Kan, 2015).
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives reveals significant insights into their stability and reactivity. X-ray crystallography confirms these molecules often exhibit planar or nearly orthogonal arrangements of rings, facilitating specific intermolecular interactions, such as hydrogen bonding and π-π stacking, contributing to their stable crystalline structures (Yeo et al., 2019).
Chemical Reactions and Properties
1,2,3-Triazole derivatives undergo various chemical reactions, including cycloadditions and rearrangements, influenced by the substituents on the triazole ring. These reactions are critical for further modifying the compounds to enhance their properties or for specific applications. For instance, lithium alkynamides derived from 1,2,3-triazoles participate in [2+2] cycloadditions, leading to complex structures with potential for further chemical manipulation (Ghose & Gilchrist, 1991).
科学的研究の応用
Synthesis and Molecular Structure
The synthesis of triazole derivatives, including those similar in structure to "1-(3-chlorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide", has been widely studied. These compounds are synthesized through various chemical reactions, showcasing the diverse chemical reactivity and potential for generating novel molecules with unique properties. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of nickel nitrate led to the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the compound's role in facilitating the creation of structurally complex molecules with potential applications in materials science and pharmaceuticals (Repich et al., 2017).
Antimicrobial Activities
Compounds structurally related to "1-(3-chlorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide" have been evaluated for their antimicrobial activities. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against various microbial strains highlight the potential of triazole derivatives in contributing to the development of new antimicrobial agents. Such studies underscore the importance of triazole derivatives in addressing the need for novel antimicrobials due to rising antibiotic resistance (Patel & Shaikh, 2011).
Antioxidant Properties
The antioxidant properties of triazole derivatives are also of significant interest. A study on the synthesis and antioxidant activities of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives revealed these compounds' potential in scavenging free radicals and protecting against oxidative stress. This suggests their possible utility in developing antioxidant therapies or materials designed to mitigate oxidative damage (Bekircan et al., 2008).
特性
IUPAC Name |
1-(3-chlorophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-16(17(23)21(2)14-8-4-3-5-9-14)19-20-22(12)15-10-6-7-13(18)11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXDMNDHVWGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



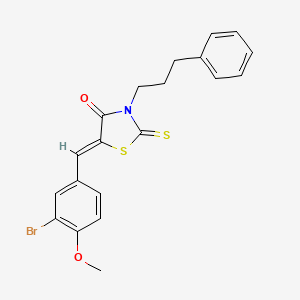
![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

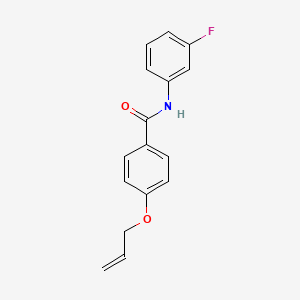
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)
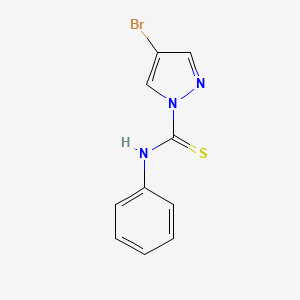
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
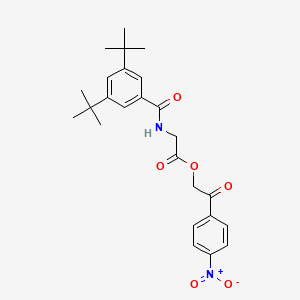
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)